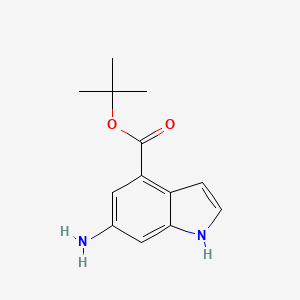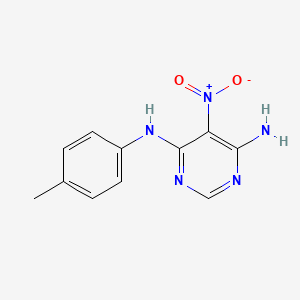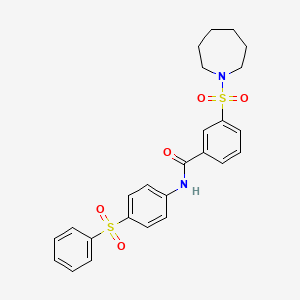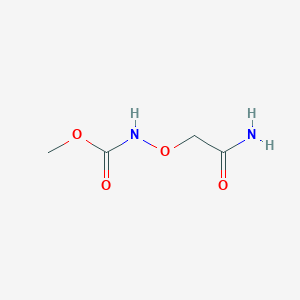![molecular formula C16H23N3O2 B2913575 2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034225-20-0](/img/structure/B2913575.png)
2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, also known as DAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAC belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting molecule for drug development.
Aplicaciones Científicas De Investigación
Azelaic Acid in Dermatological Research
Azelaic acid, a naturally occurring dicarboxylic acid, has been demonstrated to be effective in treating various skin conditions, including acne and hyperpigmentary disorders. Its mechanism of action involves selective cytotoxic effects on hyperactive or abnormal melanocytes and potentially on malignant melanocytes, suggesting a role in inhibiting cutaneous malignant melanoma progression. This highlights the therapeutic potential of carboxylic acids in dermatology and oncology (Fitton & Goa, 1991).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids have been studied for their inhibitory effects on microbes, including Escherichia coli and Saccharomyces cerevisiae. This inhibition is significant for the preservation of food and the design of microbial-based production processes, offering insights into the development of robust microbial strains for industrial applications (Jarboe et al., 2013).
Lactic Acid in Biotechnological Routes
Lactic acid serves as a precursor for a variety of chemicals, demonstrating the versatility of carboxylic acids in green chemistry and biotechnological applications. Its conversion into products like pyruvic acid, acrylic acid, and lactate esters showcases the potential for sustainable production of industrial chemicals from renewable resources (Gao et al., 2011).
Salicylic Acid in Medical History
The development of salicylic acid into aspirin underscores the importance of carboxylic acids in pharmaceutical development. Aspirin's role as an anti-inflammatory, analgesic, and antiplatelet agent exemplifies the transformation of natural compounds into foundational medicines, highlighting the chemical modifications that can enhance therapeutic efficacy and tolerability (McKee et al., 2002).
Medium-Chain Dicarboxylic Acids in Nylon Production
Medium-chain dicarboxylic acids (MDCAs) are crucial for producing nylon materials, representing the intersection of carboxylic acid chemistry with material science. The microbial production of MDCAs for nylons such as nylon 5,6, and nylon 6,6 illustrates the potential for bio-based routes to replace traditional chemical synthesis in manufacturing (Li et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, have been found to selectively inhibit thefibroblast growth factor receptor 4 (FGFR4) . FGFR4 plays a crucial role in cell division and regulation of cell growth and maturation.
Mode of Action
Similar compounds have been shown to inhibit fgfr4, likely by binding to the receptor and preventing it from activating its downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFR4 can affect several biochemical pathways. FGFR4 is involved in the regulation of cell growth and division, so its inhibition can lead to decreased cell proliferation. This can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a major problem .
Result of Action
The inhibition of FGFR4 by similar compounds has been shown to have strong anti-proliferative activity against certain cell lines, such as hepatocellular carcinoma (HCC) cell lines . This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-8-12(2)18-15(17-11)19-9-13(14(20)21)16(10-19)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQDQDPMWDHKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C3(C2)CCCCC3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)

![N-(4-chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2913500.png)


![1-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2913503.png)


![N-(4-bromo-2-methylphenyl)-2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]acetamide](/img/structure/B2913509.png)


